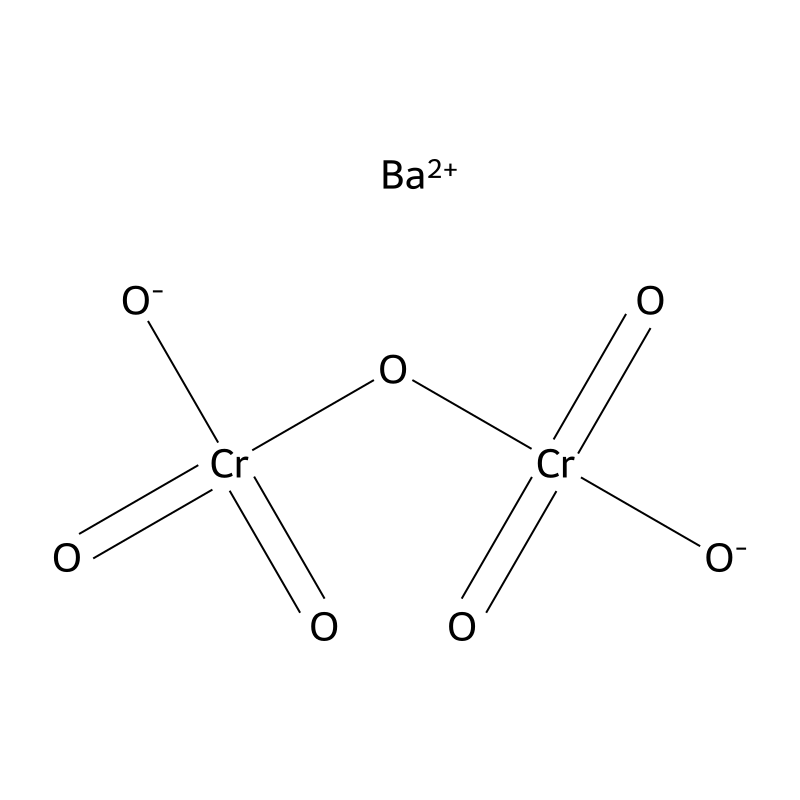Barium dichromate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Analytical Chemistry
- Gravimetric analysis: Barium dichromate has historically been used as a gravimetric precipitant for determining the concentration of barium ions (Ba²⁺) in a solution. The reaction between barium chloride (BaCl₂) and potassium chromate (K₂CrO₄) precipitates insoluble barium dichromate. By measuring the mass of the precipitate after drying and purification, scientists can calculate the initial concentration of barium ions [1]. However, safer alternatives like barium sulfate (BaSO₄) are now preferred due to the toxicity of barium dichromate.
Source
[1] Developmental Process Study for Laboratory Scale Preparation of Barium Chromate ()
Corrosion Science
- Passivation studies: Limited research explores the use of barium dichromate as a passivating agent for specific metals. Passivation refers to the formation of a protective oxide layer on the metal surface, hindering further corrosion. Barium dichromate solutions might be used to study passivation mechanisms on particular metals, but safer options are typically chosen due to chromate's toxicity [2].
Barium dichromate, with the chemical formula , is a bright orange-red crystalline compound that serves as a potent oxidizing agent. It is primarily composed of barium ions and dichromate ions, making it a member of the dichromate family. This compound is known for its high stability and solubility in acidic solutions, while being insoluble in water. Barium dichromate is often used in various
- Oxidation Reactions: It acts as an oxidizing agent in non-aqueous media, converting alcohols to aldehydes or ketones. For example:
- Formation of Barium Chromate: When barium dichromate is treated with alkaline solutions, it can convert to barium chromate:
- Acidic Dissolution: In acidic conditions, barium dichromate dissociates into barium ions and dichromate ions:
Barium dichromate exhibits toxicity and potential carcinogenic properties. Its exposure can lead to respiratory issues, skin irritation, and other health problems. The compound's carcinogenicity is attributed to the presence of hexavalent chromium, which has been linked to lung cancer and other serious health conditions. Therefore, handling barium dichromate requires stringent safety measures to minimize exposure .
Barium dichromate can be synthesized through several methods:
- Reaction of Barium Hydroxide with Chromic Acid:
- Barium hydroxide reacts with chromic acid to yield barium dichromate.
- Reaction:
- Dissolution of Barium Chromate in Chromic Acid:
Barium dichromate has diverse applications across various fields:
- Oxidizing Agent: Widely used in organic synthesis for the oxidation of alcohols.
- Pigment Production: Utilized in producing pigments for paints due to its vibrant color.
- Corrosion Inhibitor: Employed in electroplating baths as a sulfate scavenger.
- Analytical Chemistry: Used in qualitative analysis for detecting barium ions .
Research has shown that barium dichromate interacts effectively with various organic substrates, particularly thiols, converting them into disulfides under specific conditions. The efficiency of these reactions depends on the solvent used (e.g., acetonitrile) and the reaction temperature. Studies indicate that this compound can achieve high yields (90-98%) in such transformations .
Barium dichromate shares similarities with several other compounds in terms of structure and reactivity. Below are some comparable compounds:
| Compound | Chemical Formula | Oxidizing Properties | Solubility |
|---|---|---|---|
| Sodium Dichromate | Na₂Cr₂O₇ | Strong | Soluble in water |
| Potassium Chromate | K₂CrO₄ | Moderate | Soluble in water |
| Calcium Chromate | CaCrO₄ | Moderate | Slightly soluble |
| Barium Chromate | BaCrO₄ | Moderate | Insoluble in water |
Uniqueness of Barium Dichromate
Barium dichromate is unique due to its specific oxidation state and ability to facilitate selective oxidation reactions under mild conditions. Unlike sodium or potassium chromates, which are more soluble, barium dichromate's limited solubility allows for controlled reactions without excessive dilution effects. Additionally, its use as a pigment distinguishes it from other chromates that may not possess similar aesthetic qualities
Other CAS
Dates








